molecular formula C19H14O2 B8584443 2-Naphthoyl benzoylmethane CAS No. 57114-80-4

2-Naphthoyl benzoylmethane

Cat. No.: B8584443
CAS No.: 57114-80-4
M. Wt: 274.3 g/mol
InChI Key: OSGZQTUEDXNVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthoyl benzoylmethane is a useful research compound. Its molecular formula is C19H14O2 and its molecular weight is 274.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

57114-80-4

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

1-naphthalen-2-yl-3-phenylpropane-1,3-dione

InChI

InChI=1S/C19H14O2/c20-18(15-7-2-1-3-8-15)13-19(21)17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,13H2

InChI Key

OSGZQTUEDXNVLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetophenone (500 mg, 4.12 mmol), methyl 2-naphthoate (1.03 g, 5.36 mmol) and THF (20 mL) were added sequentially to a 50 mL round bottom flask. After stirring the mixture for 10 min, a suspension containing NaH (167 mg, 6.61 mmol) in THF (10 mL) was added dropwise at room temperature under N2. The mixture was stirred for 20 h before saturated aqueous NaHCO3 (1 mL) was added to quench the reaction. THF was removed in vacuo before 1 M HCl (20 mL) was added. The aqueous phase was extracted with CH2Cl2 (3×20 mL). The combined organic layers were washed with distilled water (2×10 mL) and brine (10 mL), and dried over Na2SO4 before concentrated in vacuo. The residue was purified by column chromatography on silica gel eluting with hexanes/ethyl acetate (6:1) to give 2-naphthoyl benzoylmethane, thin, as a yellow solid: 700 mg (62%). 1H NMR (300 MHz, CDCl3) δ 16.98 (s, 1H, ArCOH), 8.62 (s, 1H, 1′-ArH), 8.08-7.87 (m, 6H, 3′, 4′, 5′, 2″, 6″-ArH), 7.62-7.49 (m, 5H, 6′,7′-ArH. 3″, 4″, 5″-ArH), 7.01 (s, 1H, COCHCO); MS (MALDI) m/z 275.13 (M+H+), calcd m/z 275.11.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
167 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.